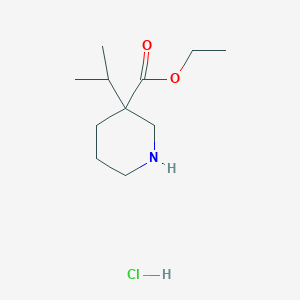
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is known for its significant role in the synthesis of various pharmaceuticals and its potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate in the presence of a base to form ethyl piperidine-3-carboxylate. This intermediate is then reacted with isopropyl bromide under basic conditions to yield Ethyl 3-(propan-2-yl)piperidine-3-carboxylate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups. For example, it may interact with GABA receptors or serotonin receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-(propan-2-yl)piperidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl piperidine-3-carboxylate: This compound lacks the isopropyl group, which may result in different biological activities and pharmacokinetic properties.
Piperidine derivatives: Various piperidine derivatives, such as piperine and piperidine-3-carboxylate, have different therapeutic applications and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
ethyl 3-propan-2-ylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)6-5-7-12-8-11;/h9,12H,4-8H2,1-3H3;1H |
InChI Key |
IVZYPLVEPLVIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















